Cas no 2228414-57-9 (3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol)

3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol
- 2228414-57-9
- EN300-1943390
- 3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol
-
- インチ: 1S/C12H15F3N2O/c13-12(14,15)9-3-1-6-17-10(9)7-11(18)4-2-5-16-8-11/h1,3,6,16,18H,2,4-5,7-8H2
- InChIKey: KLJPSEBMNVIGKW-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CN=C1CC1(CNCCC1)O)(F)F
計算された属性
- 精确分子量: 260.11364759g/mol
- 同位素质量: 260.11364759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 45.2Ų
3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943390-5.0g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1943390-2.5g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1943390-10.0g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1943390-1.0g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1943390-0.5g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1943390-5g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1943390-1g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 1g |
$1214.0 | 2023-09-17 | ||
Enamine | EN300-1943390-10g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1943390-0.25g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 0.25g |
$1117.0 | 2023-09-17 | ||
Enamine | EN300-1943390-0.1g |
3-{[3-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-3-ol |
2228414-57-9 | 0.1g |
$1068.0 | 2023-09-17 |
3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-ol 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
3-{3-(trifluoromethyl)pyridin-2-ylmethyl}piperidin-3-olに関する追加情報
Professional Introduction to 3-{3-(trifluoromethyl)pyridin-2-ylmethyl)piperidin-3-ol (CAS No: 2228414-57-9)
3-{3-(trifluoromethyl)pyridin-2-ylmethyl)piperidin-3-ol, identified by its CAS number 2228414-57-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity and functional diversity, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-{3-(trifluoromethyl)pyridin-2-ylmethyl)piperidin-3-ol incorporates several key functional groups that contribute to its unique chemical properties. The presence of a trifluoromethyl group at the 3-position of the pyridine ring introduces electron-withdrawing effects, which can influence the reactivity and binding affinity of the molecule. Additionally, the piperidine moiety at the 3-position provides a flexible and lipophilic scaffold, enhancing the compound's potential for membrane penetration and interaction with biological targets.
In recent years, there has been growing interest in the development of novel pharmacological agents that leverage the properties of heterocyclic compounds. The pyridine and piperidine scaffolds are particularly well-studied due to their prevalence in bioactive molecules and their ability to modulate various biological pathways. 3-{3-(trifluoromethyl)pyridin-2-ylmethyl)piperidin-3-ol represents an innovative derivative that combines these structural features, offering a unique chemical profile for therapeutic intervention.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The combination of the trifluoromethyl group and the piperidine ring suggests that it may interact with neurotransmitter systems, potentially making it a viable candidate for drugs targeting conditions such as depression, anxiety, and cognitive dysfunction. Preliminary studies have indicated that similar compounds have shown promise in modulating serotonin and dopamine pathways, which are critical for maintaining mental health and cognitive function.
The synthesis of 3-{3-(trifluoromethyl)pyridin-2-ylmethyl)piperidin-3-ol involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group is particularly challenging due to its stability and reactivity, necessitating precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently. These techniques not only enhance the synthetic route but also improve the overall quality of the final product.
The pharmacological evaluation of 3-{3-(trifluoromethyl)pyridin-2-ylmethyl)piperidin-3-ol has revealed several interesting properties. In vitro studies have demonstrated its ability to bind to specific receptors with high affinity, suggesting potential therapeutic applications. Furthermore, preliminary in vivo experiments have shown promising results in animal models, indicating that this compound may exhibit favorable pharmacokinetic and pharmacodynamic profiles. These findings underscore its potential as a lead compound for further development.
The role of computational chemistry in the study of 3-{3-(trifluoromethyl)pyridin-2-ylmethyl)piperidin-3-ol cannot be overstated. Molecular modeling techniques have been instrumental in understanding its interactions with biological targets at an atomic level. By simulating these interactions, researchers can gain insights into how the compound exerts its effects and identify areas for structural optimization. This approach has accelerated the drug discovery process by allowing for rapid screening of numerous derivatives.
In conclusion, 3-{3-(trifluoromethyl)pyridin-2-ylmethyl)piperidin-3-ol (CAS No: 2228414-57-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and favorable pharmacological properties make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies for various diseases.
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